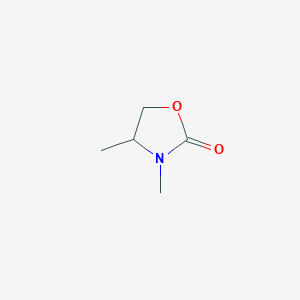

3,4-Dimethyl-1,3-oxazolidin-2-one

Description

Historical Context and Evolution of 1,3-Oxazolidin-2-one Chemistry in Synthetic Methodologies

The journey of 1,3-oxazolidin-2-ones in organic chemistry began with the first reported synthesis of the parent compound, 2-oxazolidinone (B127357), in 1888. williams.edu Early methods for the synthesis of these heterocyclic compounds often involved the reaction of ethanolamines with phosgene (B1210022) or its derivatives. nih.gov Over the decades, synthetic chemists have developed a plethora of more efficient and safer methods for constructing the oxazolidinone core. These include the reaction of amino alcohols with reagents like diethyl carbonate, often under microwave irradiation to improve yields and reduce reaction times. nih.gov

A significant leap in the application of oxazolidinones came with their development as chiral auxiliaries. wikipedia.org Chiral auxiliaries are compounds that can be temporarily attached to a starting material to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. wikipedia.org The work of David A. Evans in popularizing oxazolidinone auxiliaries, now famously known as Evans auxiliaries, revolutionized asymmetric synthesis. wikipedia.orgbath.ac.uk These auxiliaries, typically substituted at the 4 and 5 positions, utilize steric hindrance to direct the approach of reagents, enabling highly diastereoselective reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The development of these methodologies has been instrumental in the synthesis of numerous natural products and pharmacologically active compounds. nih.gov

Significance of the 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047) Scaffold in Contemporary Organic Synthesis

The this compound scaffold, while less ubiquitous than the classic Evans auxiliaries, holds significance due to its specific structural features. The presence of a methyl group at the nitrogen (N-3) and another at the C-4 position influences the steric and electronic properties of the molecule, which can be advantageous in certain synthetic transformations.

The primary significance of the oxazolidinone scaffold, including its dimethylated derivatives, lies in its role in asymmetric synthesis. acs.org The rigid five-membered ring structure provides a well-defined conformational framework that allows for effective stereocontrol. For instance, the condensation of ephedrine (B3423809) with benzaldehyde (B42025) can lead to the formation of a 3,4-dimethyl-5-phenyl-1,3-oxazolidine, a related structure that underscores the synthetic accessibility of this substituted ring system.

Furthermore, the oxazolidinone ring is a key structural motif in a number of pharmaceutical agents, highlighting its biocompatibility and favorable interactions with biological targets. researchcommons.org While direct applications of this compound in drug molecules are not as widely reported as other derivatives, its structural components are of great interest in medicinal chemistry for the development of new therapeutic agents. researchcommons.org

Below is a table summarizing the physicochemical properties of a closely related compound, (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, which provides insight into the general characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione |

| InChIKey | WTFJJYYGWFKOQH-VKHMYHEASA-N |

| SMILES | C[C@H]1C(=O)OC(=O)N1C |

| Data sourced from PubChem for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione nih.gov |

Research Trajectories and Scope of Academic Inquiry into this compound and its Derivatives

Current research involving the 1,3-oxazolidin-2-one scaffold continues to expand in several key directions. One major area of investigation is the development of new and more efficient synthetic methods for their preparation. This includes the use of greener reagents and catalysts, such as the utilization of carbon dioxide as a C1 source for the carboxylation of amino alcohols. researchgate.net

The application of oxazolidinone derivatives as chiral auxiliaries and ligands in asymmetric catalysis remains a vibrant field of study. acs.org Researchers are exploring novel substitution patterns on the oxazolidinone ring to fine-tune their stereodirecting ability and to develop catalysts for new types of asymmetric transformations. For example, a microwave-assisted, one-pot cyclization-methylation reaction of amino alcohols with dimethyl carbonate has been developed for the efficient synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net

Furthermore, the synthesis of novel oxazolidinone derivatives as potential therapeutic agents is a significant research focus. The structural features of compounds like this compound are being explored in the design of new antimicrobial agents and other bioactive molecules. While specific research dedicated solely to this compound is not extensively documented in mainstream literature, the broader research on substituted oxazolidinones provides a strong foundation for future investigations into its unique properties and applications. The synthesis of various new imidazolidine-4-one, oxazolidine-4-one, and thiazolidine-4-one derivatives from phenidone (B1221376) highlights the ongoing interest in creating diverse heterocyclic compounds with potential biological activities.

The following table presents data on the synthesis of various 4-substituted-3-methyl-1,3-oxazolidin-2-ones, illustrating the types of derivatives being actively researched.

| Starting Amino Alcohol | Product | Yield (%) |

| (S)-Phenylalaninol | (S)-4-Benzyl-3-methyl-1,3-oxazolidin-2-one | 85 |

| (S)-Valinol | (S)-4-Isopropyl-3-methyl-1,3-oxazolidin-2-one | 82 |

| (1S,2R)-Norephedrine | (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | 90 |

| Data adapted from a study on microwave-assisted synthesis. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-4-3-8-5(7)6(4)2/h4H,3H2,1-2H3 |

InChI Key |

HSKFWUNQSAWFDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)N1C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 3,4 Dimethyl 1,3 Oxazolidin 2 One

Investigations into Nucleophilic Substitution Reactions of 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047) Derivatives

Nucleophilic attack on the oxazolidinone ring system is a key reaction, often resulting in ring-opening. This process can be viewed as a nucleophilic substitution at the C2 carbonyl carbon. The stability and reactivity of the ring are highly dependent on the substituents and the nature of the nucleophile.

Studies on related oxazolidinone structures show they are susceptible to nucleophilic ring-opening. niscpr.res.in For instance, the sulfur analogs, oxazolidine-2-thiones, undergo successful ring-opening reactions when treated with sulfur nucleophiles like phenylthiolate, which breaks the C-O bond of the heterocycle. psu.edu This reaction underscores the electrophilicity of the C2 position, a characteristic shared with oxazolidin-2-ones.

The hydrolysis of N-substituted oxazolidin-2-ones, a formal nucleophilic substitution by water or hydroxide (B78521), can be achieved using specific reagents. N-substituted variants are readily hydrolyzed using Dowex 1x8-100 resin, while N-unsubstituted oxazolidinones, which are resistant to this method, can be effectively cleaved using polymer-supported ethylenediamine (B42938) to yield the corresponding vicinal amino alcohols. researchgate.net The steric environment around the oxazolidinone ring can direct the site of nucleophilic attack; in some cases, bulky groups on an acyl chain can lead to preferential attack at the endocyclic carbonyl carbon over the exocyclic one. nih.gov

Mechanistic Pathways of Reduction and Oxidation in Oxazolidinone Scaffolds

The oxazolidinone scaffold, particularly when N-acylated, can undergo controlled reduction and oxidation reactions, which are fundamental for its use as a chiral auxiliary and in synthetic transformations.

Reduction Pathways: The reduction of N-acyl-1,3-oxazolidin-2-ones can proceed via different pathways depending on the reducing agent used, leading to the selective formation of distinct products. nih.gov Treatment with a mild reducing agent like lithium borohydride (B1222165) (LiBH₄) at 0 °C effectively reduces the imide linkage to furnish the corresponding α-hydroxy derivative in high yield. nih.gov In contrast, using a stronger reducing agent such as lithium aluminium hydride (LiAlH₄) at low temperatures (−50 °C) can lead to the formation of an aldehyde. nih.gov These selective reductions highlight the tunability of the oxazolidinone scaffold in synthesis.

Table 1: Reductive Cleavage of an N-Acylated Oxazolidinone Derivative

| Reagent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiBH₄ | 0 | Alcohol | 97 | nih.gov |

| LiAlH₄ | -50 | Aldehyde | 64 | nih.gov |

Oxidation Pathways: Oxidation reactions of N-acyl oxazolidinones often target the α-position of the acyl group. A notable method involves the direct anaerobic oxidation using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), catalyzed by copper(II) acetate (B1210297) and 4,7-dimethyl-1,10-phenanthroline. nih.govacs.orgnih.gov This reaction proceeds under mild, base-free conditions and provides α-aminoxylated derivatives with high chemoselectivity and excellent yields. acs.orgnih.gov This transformation is significant as it demonstrates a radical-like reaction pathway for metal enolates derived from these imides. nih.govacs.org

Hydrolytic Stability and Ring-Opening Kinetics of Substituted Oxazolidinones

The hydrolytic stability of the oxazolidinone ring is a critical factor in its application as a chiral auxiliary and in the development of oxazolidinone-based compounds. The ring-opening is essentially a hydrolysis reaction, the kinetics of which are influenced by pH, solvent, and substitution patterns.

Kinetic studies on the analogous oxazolinone ring system reveal that ring-opening is subject to general acid catalysis and that the reaction is entropy-controlled, indicating a significant role for solute-solvent interactions. niscpr.res.inacs.org The hydrolysis of N-vinyl-2-oxazolidone was found to be catalyzed by polyacids, with reaction rates dependent on the polymer's conformation in solution. researchgate.net For 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, condensation and hydrolysis are reversible reactions catalyzed by acid. researchgate.net

The rate of hydrolysis can be correlated with solvent parameters, and mechanistic studies suggest an SₐN/Sₙ2 mechanism for the ring-opening of oxazolinones. niscpr.res.in The stability of the oxazolidinone ring can be enhanced; for example, complexation of an oxazolidine (B1195125) prodrug with hydroxypropyl-β-cyclodextrin was shown to increase its stability towards hydrolysis. researchgate.net

Cycloaddition Reactions Involving the Oxazolidinone Ring System

The oxazolidinone ring system plays a crucial role in cycloaddition reactions, primarily by serving as a powerful chiral auxiliary to control the stereochemical outcome. While the ring itself is not typically the reacting dipole or dipolarophile, its attachment to a reactive moiety, such as an acrylate (B77674) or vinyl group at the nitrogen atom, allows for highly diastereoselective transformations.

The most common type of cycloaddition involving this system is the [3+2] dipolar cycloaddition, where azomethine ylides, nitrones, or other 1,3-dipoles react with an electron-deficient alkene attached to the oxazolidinone nitrogen. nih.govnih.gov The reaction of azomethine ylides with carbonyl dipolarophiles is a powerful method for synthesizing five-membered oxazolidine heterocycles. nih.govnih.gov These reactions proceed via a concerted mechanism where the stereochemistry of the dipolarophile is conserved in the product. The chiral environment provided by the substituted oxazolidinone ring effectively shields one face of the dipolarophile, directing the approach of the 1,3-dipole and leading to the formation of one diastereomer in high excess. uwo.ca

Similarly, in Diels-Alder [4+2] cycloadditions, N-acryloyl or N-crotonoyl derivatives of chiral oxazolidinones function as highly effective dienophiles. The Lewis acid-catalyzed reactions of these systems with dienes proceed with excellent stereocontrol, making them a cornerstone of asymmetric synthesis.

Enolate Chemistry and Radical Transformations of N-Acyl-1,3-oxazolidin-2-ones

The enolate chemistry of N-acyl-1,3-oxazolidin-2-ones is central to their utility in asymmetric synthesis, enabling a wide range of stereoselective bond-forming reactions. uwo.ca

Enolate Formation and Reactivity: N-acyl oxazolidinones, which approximate the reactivity of thioesters, form metal enolates of moderate nucleophilicity upon treatment with a suitable base. uwo.ca The choice of counterion significantly impacts reactivity; sodium enolates undergo alkylation at lower temperatures (−20 °C) compared to lithium enolates (0 °C), resulting in higher diastereoselectivities with activated electrophiles. uwo.ca

Radical Transformations: Recent studies have unveiled that metal enolates derived from N-acyl oxazolidinones can engage in radical transformations, expanding their synthetic potential beyond traditional polar mechanisms. nih.govacs.org Titanium enolates, in particular, exhibit a unique valence tautomerism, existing in equilibrium between a nucleophilic titanium(IV) enolate and a biradical titanium(III) species. tesisenred.net This radical character allows for stereoselective alkylation reactions with alkyl radicals generated from sources like diacyl peroxides, enabling the formation of C-C bonds with deactivated alkyl groups that are challenging for standard Sₙ2-type alkylations. tesisenred.net

Furthermore, the copper-catalyzed reaction with TEMPO provides direct evidence of radical-like reactivity. nih.govacs.orgnih.gov This method is applicable to a variety of N-(arylacetyl) and N-(β,γ-unsaturated acyl)-1,3-oxazolidin-2-ones, affording aminoxylated products with high regioselectivity. acs.org

Table 2: Copper-Catalyzed α-Aminoxylation of N-Acyl-1,3-oxazolidin-2-ones with TEMPO

| Substrate (N-Acyl Group) | Product | Yield (%) | Source |

|---|---|---|---|

| N-Phenylacetyl | α-OTMP derivative | High | acs.org |

| N-(β,γ-unsaturated acyl) | γ-OTMP derivative | High | acs.org |

OTMP = (2,2,6,6-tetramethylpiperidin-1-yl)oxy

Applications of 3,4 Dimethyl 1,3 Oxazolidin 2 One and Derivatives in Advanced Organic Synthesis

Chiral Auxiliary Applications in Asymmetric Synthesis

The core principle behind using oxazolidinones as chiral auxiliaries involves temporarily incorporating them into a reactant molecule. The inherent chirality and steric bulk of the oxazolidinone then guide the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer over another. williams.eduresearchgate.net This strategy has proven highly effective in a multitude of asymmetric transformations.

The asymmetric aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net Oxazolidinone auxiliaries have been extensively used to control the stereochemistry of these reactions with remarkable success. researchgate.net The process typically involves the acylation of the oxazolidinone nitrogen, followed by deprotonation to form a chiral enolate. This enolate then reacts with an aldehyde. orgsyn.org

The stereochemical outcome is largely dictated by the formation of a rigid, chelated transition state, often involving a Lewis acid like a boron or titanium species. researchgate.netscielo.org.mx The substituent on the chiral auxiliary (e.g., at the C4 position) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. researchgate.net This leads to the highly diastereoselective formation of syn- or anti-aldol products, depending on the specific auxiliary and reaction conditions used. scielo.org.mxthieme-connect.com For instance, boron enolates of N-acyloxazolidinones are well-known to produce syn-aldol adducts with excellent selectivity.

A key advantage of this method is the predictability of the stereochemical outcome. researchgate.net After the reaction, the chiral auxiliary can be cleaved hydrolytically to yield the desired chiral β-hydroxy acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered. acs.org This methodology has been a key strategy in the total synthesis of numerous complex natural products. researchgate.netrsc.org

Table 1: Representative Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries

| N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereoselectivity (syn:anti) | Yield (%) |

| Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85 |

| Propionyl | Benzaldehyde (B42025) | Bu₂BOTf, DIPEA | 97:3 | 89 |

| Glycinyl | p-Nitrobenzaldehyde | TiCl₄, DIPEA | 3:1 (syn:anti) | 85 |

| Acetyl | Propionaldehyde | TiCl₄, Sparteine | >95:5 | 90 |

This table presents illustrative data compiled from various studies to show typical outcomes and is not exhaustive.

Asymmetric Alkylation: Chiral oxazolidinones are highly effective in directing the stereoselective alkylation of enolates. rsc.orgresearchgate.net The process begins with the acylation of the oxazolidinone, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures to form a Z-enolate. wikipedia.orgacs.org The chelated structure of this enolate, combined with the steric hindrance from the auxiliary's substituent, ensures that the incoming electrophile (typically an alkyl halide) adds to the enolate from the face opposite the substituent. wikipedia.org

This method allows for the creation of new stereocenters α- to a carbonyl group with a high degree of control. nih.gov The reaction is particularly effective with reactive electrophiles such as allylic and benzylic halides. wikipedia.org The resulting alkylated product can then be cleaved from the auxiliary to provide enantiomerically enriched carboxylic acids, esters, or alcohols. acs.org This strategy has been pivotal in the synthesis of complex molecules, including the antibiotic cytovaricin. wikipedia.org

1,4-Conjugate Addition (Michael Addition): In 1,4-conjugate additions, oxazolidinone auxiliaries attached to α,β-unsaturated carbonyl systems (N-enoyl oxazolidinones) direct the stereoselective addition of nucleophiles. researchgate.netzenodo.org Organocuprates are common nucleophiles for this transformation. researchgate.netacs.org The stereoselectivity arises from the conformation of the N-enoyl oxazolidinone, which is influenced by chelation to a Lewis acid. The auxiliary's substituent blocks one face of the molecule, directing the nucleophile to the opposite side of the double bond at the β-position. researchgate.net

This reaction is a powerful method for generating β-substituted chiral building blocks. researchgate.netrsc.org High diastereoselectivities can be achieved, and the resulting N-acyl oxazolidinones can be further transformed. rsc.org For example, this approach was used in an early synthesis of the HIV protease inhibitor Tipranavir. wikipedia.org

Table 2: Examples of Stereocontrolled Alkylation and Conjugate Addition

| Reaction Type | Substrate | Reagent/Electrophile | Diastereoselectivity (d.r.) | Yield (%) |

| Alkylation | N-Propionyl oxazolidinone | Allyl iodide | 98:2 | >90 |

| Alkylation | N-Phenylacetyl oxazolidinone | t-Butyl bromide / Zr-enolate | >95:5 | 85 |

| Conjugate Addition | N-Crotonoyl oxazolidinone | Li[MeCuI] / TMSI | 96% de | 95 |

| Conjugate Addition | N-Cinnamoyl oxazolidinone | EtMgBr / CuI | >98:2 | 92 |

This table provides representative data from various sources to illustrate the high stereoselectivity of these reactions.

Diels-Alder Reactions: In asymmetric Diels-Alder reactions, chiral oxazolidinones function as effective dienophiles when attached to an unsaturated system, such as in N-enoyl-oxazolidinones. sigmaaldrich.com The presence of a Lewis acid catalyst is crucial, as it coordinates to the carbonyl oxygen atoms of the oxazolidinone, locking the dienophile into a rigid, s-cis conformation. capes.gov.br This rigid structure, combined with the steric influence of the auxiliary's substituent, results in highly facial-selective cycloaddition with a diene. wikipedia.org This control leads to the formation of cycloadducts with high diastereoselectivity, which can then be converted into enantiomerically pure cyclic compounds. capes.gov.br

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.orgnumberanalytics.com When a dipolarophile, such as an alkene, is attached to a chiral oxazolidinone auxiliary, it can react with a 1,3-dipole (e.g., a nitrone or an azomethine ylide) with high stereocontrol. The auxiliary directs the approach of the dipole to one of the two faces of the double bond, leading to a diastereoselective reaction. acs.org This strategy allows for the asymmetric synthesis of important heterocyclic structures like pyrrolidines and oxazolidines, which are prevalent in many biologically active molecules. nih.gov

The utility of oxazolidinone auxiliaries extends beyond the aforementioned reactions.

Cyclopropanation: Chiral oxazolidinones attached to enoates can direct the diastereoselective addition of carbenes or carbenoids to form chiral cyclopropanes. The auxiliary controls the facial selectivity of the carbene addition to the double bond. sigmaaldrich.comnih.govrsc.org

Grignard Reaction: While more commonly used in conjugate additions, the principles of stereodirection can be applied to control the addition of Grignard reagents to carbonyl groups within substrates containing an oxazolidinone auxiliary. rsc.org

Epoxidation: Asymmetric epoxidation of α,β-unsaturated N-enoyloxazolidinones can be achieved, where the auxiliary directs the epoxidizing agent (like mCPBA) to one face of the double bond. nih.govnih.gov This leads to the formation of chiral epoxides.

Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated systems bearing an oxazolidinone auxiliary can proceed with high diastereoselectivity, allowing for the controlled formation of stereocenters upon saturation of the double bond. rsc.org

Role as Chiral Ligands in Asymmetric Catalysis

Beyond their use as stoichiometric auxiliaries, derivatives of oxazolidinones are crucial precursors for the synthesis of important chiral ligands used in asymmetric catalysis. rsc.org A prominent class of ligands derived from these structures are bis(oxazoline) (BOX) and related ligands. rsc.orgscilit.com

These ligands are typically synthesized from chiral β-amino alcohols, which are the same precursors used to make the oxazolidinone auxiliaries themselves. rsc.orgnih.gov The oxazolidinone can serve as a protected form of the amino alcohol during synthetic manipulations. The resulting BOX ligands possess a C₂-symmetric structure which, when complexed with a metal center (e.g., copper, magnesium, ruthenium), creates a chiral environment around the metal. rsc.orgcapes.gov.br This chiral catalyst can then promote a variety of enantioselective reactions, such as Diels-Alder reactions, with high efficiency and enantiomeric excess, without the need for a covalently attached auxiliary on the substrate. capes.gov.brscilit.com

Utilization as Building Blocks in Complex Molecule Construction

In addition to their role as temporary auxiliaries, the chiral oxazolidinone ring itself is a structural motif present in numerous biologically active compounds and pharmaceuticals. rsc.orgnih.gov Therefore, enantiomerically pure oxazolidinones, such as those derived from amino acids, serve as valuable chiral building blocks for total synthesis. nih.govresearchgate.net

In this approach, the oxazolidinone core is not removed but is incorporated as a permanent part of the final target molecule's structure. nih.govnih.gov Their synthesis often starts from optically pure precursors like amino alcohols or epoxides. nih.govresearchgate.net For example, methods involving the coupling of epoxides and isocyanates are used to prepare these chiral building blocks efficiently. nih.govresearchgate.net The synthesis of the antibiotic Linezolid and the anticoagulant Rivaroxaban are prominent examples where an N-aryloxazolidinone core is a key structural feature. researchgate.net This highlights the dual importance of oxazolidinones: as transient controllers of stereochemistry and as integral, permanent components of complex molecular architectures. rsc.orgtcichemicals.com

Protective Group Strategies Employing the Oxazolidinone Scaffold

In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily introduced to mask a specific functional group within a molecule. wikipedia.org This strategy prevents the functional group from reacting in subsequent steps that target other parts of the molecule. wikipedia.org An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformations. uchicago.edu The oxazolidinone ring is a five-membered heterocyclic structure that has found application as a robust protecting group, particularly for 1,2-amino alcohols and diols, due to its inherent stability. nih.govresearchgate.net

The formation of the oxazolidinone ring effectively protects two adjacent functional groups in a single step. This is particularly useful in complex molecule synthesis, such as in carbohydrate chemistry. researchgate.net For instance, vicinal amino alcohols can be cyclized with reagents like phosgene (B1210022) or carbonyldiimidazole to form an N,O-oxazolidinone, simultaneously protecting both the amine and hydroxyl functionalities. This structure is generally stable to a range of reaction conditions, allowing for chemical modifications at other positions of the substrate. uchicago.edu

Deprotection, or the removal of the oxazolidinone ring, is typically achieved under basic or nucleophilic conditions. researchgate.net The choice of reagent allows for a degree of selectivity, which is a crucial aspect of complex synthesis strategies known as orthogonal protection, where one protecting group can be removed without affecting others. wikipedia.org For example, treatment with bases like lithium hydroxide (B78521) or sodium methoxide (B1231860) can cleave the carbamate (B1207046) linkage within the oxazolidinone ring to regenerate the original functional groups. researchgate.net However, the selective cleavage of N-acyl oxazolidinones can sometimes be challenging. researchgate.net

Table 1: Protective Group Strategies Using the Oxazolidinone Scaffold

| Functional Group Protected | Protection Method / Reagents | Deprotection Method / Reagents | Key Features |

| 1,2-Amino Alcohols | Reaction with phosgene, carbonyldiimidazole, or related carbonates. | Basic hydrolysis (e.g., LiOH, NaOH, NaOMe in MeOH). researchgate.net | Protects both amine and hydroxyl groups simultaneously; stable scaffold. researchgate.net |

| 1,2-Diols | Conversion to an amino alcohol followed by cyclization, or direct methods. | Basic or nucleophilic cleavage. researchgate.net | Offers an alternative to acetal-based protecting groups like acetonides. uchicago.edu |

Applications in Polymer Chemistry Research, including as Macroinitiators

The oxazolidinone heterocycle is a versatile building block in polymer chemistry, enabling the synthesis of functional polymers with tailored properties. acs.org Derivatives of 3,4-dimethyl-1,3-oxazolidin-2-one (B6188047), particularly those containing polymerizable groups, serve as valuable monomers for creating advanced polymer architectures. acs.orgresearchgate.net

One significant application involves the synthesis of functional ethylene-based copolymers. acs.org Research has demonstrated the use of 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx), a CO₂-derived methylene (B1212753) oxazolidinone, in radical copolymerization with ethylene (B1197577) and vinyl acetate (B1210297). acs.org The resulting copolymers contain pendant oxazolidinone rings. These rings can be subsequently hydrolyzed to generate vicinal amino alcohol functionalities along the polymer backbone. acs.org This post-polymerization modification is a powerful tool for introducing reactive and responsive groups into otherwise inert polyolefin materials, creating novel functional ethylene-vinyl alcohol (EVOH) copolymers. acs.org These amino-functionalized polymers exhibit unique thermal and solution properties, including pH-responsiveness. acs.org

In a different application, polyoxazolidines have been synthesized and employed as latent curing agents in single-component polyurethane (SPU) systems. researchgate.net For example, multi-functional oxazolidine (B1195125) compounds can be blended with polyurethane prepolymers. The oxazolidine rings are stable in the absence of water. researchgate.net However, upon exposure to atmospheric moisture, the rings hydrolyze. This hydrolysis reaction releases reactive amine and hydroxyl species, which then react with the isocyanate groups of the prepolymer to cure the system, forming a cross-linked polyurethane network. researchgate.net This strategy avoids the formation of CO₂ gas, which can cause undesirable foaming in traditional moisture-cured polyurethanes. researchgate.net The use of these oxazolidine-based curing agents has been shown to significantly improve the mechanical properties, such as tensile strength and elongation at break, of the final polyurethane material. researchgate.net

Table 2: Research Applications of Oxazolidinone Derivatives in Polymer Chemistry

| Oxazolidinone Derivative | Polymer System | Application | Key Research Finding |

| 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) | Ethylene-vinyl alcohol (EVOH) Copolymers | Functionalization of polyolefins. acs.org | Copolymerization and subsequent hydrolysis of the oxazolidinone ring introduces vicinal amino alcohol groups, creating pH-responsive polymers. acs.org |

| Polyoxazolidine Esters | Single-Component Polyurethane (SPU) | Latent curing agent. researchgate.net | The oxazolidine rings hydrolyze with atmospheric moisture to release curing agents, improving the mechanical properties and thermal stability of the polyurethane. researchgate.net |

Theoretical and Computational Investigations of 3,4 Dimethyl 1,3 Oxazolidin 2 One Chemistry

Quantum Mechanical Studies of Reaction Mechanisms and Pathways

Quantum mechanical calculations are a cornerstone for elucidating the intricate details of chemical transformations. For oxazolidinones, these studies have been pivotal in understanding their formation and subsequent reactions.

For instance, the synthesis of 2-oxazolidinones from the three-component coupling reaction of amines, epoxides, and carbon dioxide has been investigated using Density Functional Theory (DFT) calculations. These studies have helped in describing the optimized structures of all species involved in the reaction mechanism, including the transition states. researchgate.net Similarly, the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been modeled, revealing that the cycloaddition proceeds through an asynchronous concerted mechanism. nih.gov

In the context of organocatalysis, DFT investigations have been employed to understand the mechanisms of reactions catalyzed by proline and its derivatives, such as 5,5-dimethyloxazolidine-4-carboxylic acid (DMOC). acs.org These studies help in rationalizing the observed stereoselectivities by analyzing the transition state structures. acs.org For example, the Zimmerman-Traxler model, originally proposed for metal enolate aldol (B89426) reactions, has been computationally supported to explain the enantioselectivities in proline-catalyzed intermolecular aldol reactions, which can lead to oxazolidinone precursors. acs.org

Furthermore, quantum chemical calculations have been used to explore the reaction of ephedrines with deteriorated chloroform (B151607) containing phosgene (B1210022), which leads to the formation of 3,4-dimethyl-5-phenyl-2-oxazolidone (DPO). researchgate.net These theoretical results have confirmed the experimental findings that DPOs are produced under these conditions. researchgate.net

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For oxazolidinone derivatives, DFT calculations have provided significant insights into their conformational preferences and electronic properties.

The optimized molecular geometry, including bond lengths and angles, of various oxazolidinone-containing compounds has been determined using DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govorientjchem.org For instance, in a study of sulfamoyloxy-oxazolidinones, the gas-phase structure optimization was performed using DFT at the B3LYP/6-31G(d,p) level. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms in the molecule.

The conformational analysis of the oxazolidinone ring itself has been a subject of theoretical studies. For example, in tert-butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate, the oxazolidinone ring was found to adopt an envelope conformation. researchgate.net Similarly, in another derivative, the oxazolidine (B1195125) ring (N2/O2/C12–C14) also adopted an envelope conformation. nih.gov

Beyond just geometry, DFT is used to probe the electronic landscape of these molecules. The molecular electrostatic potential (MEP) map, calculated at a given level of theory, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govaimspress.com

Table 1: Selected Optimized Geometrical Parameters for an Oxazolidinone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N | 1.09– 1.07 |

| N-H | 1.01 |

| C-C-C | 126.6 |

| N-C-C | 108.5 |

| C-H (in CH2) | 1.092 |

| Data derived from DFT/B3LYP calculations on 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one. orientjchem.org |

Kinetic and Thermodynamic Modeling of Oxazolidinone Transformations

Computational modeling plays a crucial role in understanding the kinetics and thermodynamics of chemical reactions involving oxazolidinones. These models provide insights into reaction rates, equilibrium positions, and the feasibility of different reaction pathways.

A kinetic study of the thermal degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD) has been conducted to extract apparent and mechanistic rate equations. uky.edu This study determined key kinetic parameters such as activation energies and pre-exponential factors, which are vital for understanding and controlling the reaction. uky.edu

Thermodynamic calculations have been performed for the synthesis of 2-oxazolidinones from the reaction of propargylic alcohols, CO2, and 2-aminoethanols. These calculations have shown this to be a thermodynamically favorable process. researchgate.netnih.gov The use of computational models helps in understanding how to circumvent thermodynamic limitations in certain synthetic routes, for example, by introducing specific reagents to shift the reaction equilibrium. researchgate.net

In another study, the reaction of epoxides with chlorosulfonyl isocyanate was investigated, and thermodynamic calculations were performed at 25 °C and 1 atm. nih.gov The effect of the solvent environment on the reaction pathways was also taken into account using a polarizable continuum model (PCM), demonstrating the importance of solvation effects in these transformations. nih.gov

Table 2: Kinetic Parameters for the Thermal Degradation of AMP to DMOZD

| Parameter | Value |

| Approach | Power Law (PL) and Mechanistic Rate Equations |

| Determined Parameters | Activation Energies, Pre-exponential Factors |

| Based on the kinetic study of the thermal degradation of 2-amino-2-methyl-1-propanol to 4,4-dimethyl-1,3-oxazolidin-2-one. uky.edu |

Molecular Orbital Analysis and Prediction of Reactivity and Selectivity

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting chemical reactivity and selectivity.

The HOMO and LUMO energy levels and their energy gap (ΔE) are key descriptors of molecular reactivity. aimspress.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. aimspress.com For various oxazolidinone derivatives, these parameters have been calculated using DFT methods. nih.govnih.gov For example, in a study of sulfamoyloxy-oxazolidinones, the HOMO, LUMO, energy gap, and other chemical reactivity descriptors were calculated at the DFT/B3LYP/6-31G(d,p) level. nih.gov

The distribution of electron density in the HOMO and LUMO orbitals can predict the sites of electrophilic and nucleophilic attack. The HOMO, being the electron-donating orbital, indicates regions susceptible to electrophilic attack, while the LUMO, the electron-accepting orbital, points to sites for nucleophilic attack. nih.gov For instance, in a study of a thiazolidine-4-one derivative, the electron density in the HOMO was delocalized on the thiazolidine (B150603) and phenyl rings, while the LUMO was shifted towards the phenyl group attached to an electron acceptor group. researchgate.net

This type of analysis is crucial for understanding and predicting the outcome of various reactions, including cycloadditions and substitution reactions involving oxazolidinone scaffolds. By understanding the electronic factors that govern reactivity, chemists can design more efficient and selective synthetic methods.

Table 3: Frontier Molecular Orbital (FMO) Analysis of a Thiazolidine-4-one Derivative

| Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| PBE0 | - | - | 2.80 |

| ωB97X-D | - | - | 8.31 |

| Data from a theoretical study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one using various DFT functionals at the 6-311+G(d,p) basis set. researchgate.net |

Advanced Analytical Methodologies in 3,4 Dimethyl 1,3 Oxazolidin 2 One Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about the this compound molecule. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR can definitively confirm the compound's structure and distinguish between its various isomers. researchgate.net The chemical shifts, coupling constants, and signal integrations in an NMR spectrum offer a detailed map of the molecular framework.

For instance, in the ¹H NMR spectrum, the signals corresponding to the two methyl groups (at the C4 and N3 positions) and the protons on the oxazolidinone ring will have characteristic chemical shifts and splitting patterns. These patterns are influenced by the neighboring atoms, allowing for precise assignment of each proton within the molecule. Similarly, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (C=O), the two methyl carbons, and the carbons of the oxazolidinone ring. The chemical shift of the carbonyl carbon is particularly diagnostic for the oxazolidin-2-one ring system.

A key application of NMR is in the differentiation of isomers, such as cis and trans-3,4-dimethyl-5-phenyl-2-oxazolidone, where the spatial arrangement of the substituents can be determined through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov Furthermore, NMR is crucial in confirming the successful synthesis of oxazolidinone derivatives. researchgate.netnanobioletters.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.8 | ~30 |

| C4-CH₃ | ~1.3 | ~25 |

| CH₂ (C5) | ~4.2 | ~70 |

| C=O (C2) | - | ~158 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. wisc.edubellevuecollege.edu For this compound, the IR spectrum provides clear evidence for its key functional groups. researchgate.net

The most prominent feature in the IR spectrum of an oxazolidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). This peak typically appears in the range of 1700-1780 cm⁻¹. pressbooks.publumenlearning.comlibretexts.org The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group.

Other significant absorptions include those for the C-N stretching vibration and the C-O-C stretching vibrations of the oxazolidinone ring. The C-H stretching vibrations of the methyl groups and the methylene (B1212753) group in the ring will also be present in the spectrum, typically in the region of 2850-3000 cm⁻¹. lumenlearning.com The absence of certain bands, such as a broad O-H or N-H stretch, can confirm the N-substituted nature of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1780 |

| C-N | Stretch | 1100 - 1350 |

| C-O-C | Stretch | 1000 - 1200 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass of this ion provides the exact molecular weight of the compound. For this compound (C₅H₉NO₂), the expected molecular weight is approximately 115.13 g/mol . nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. The fragmentation pathways can be rationalized to deduce the connectivity of atoms within the molecule. For example, the loss of a methyl group or the cleavage of the oxazolidinone ring would produce fragment ions at specific mass-to-charge ratios. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), can help to confirm the structure and differentiate it from isomers. researchgate.netcore.ac.ukcore.ac.uk

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | ~115 | Molecular Ion |

| [M-CH₃]⁺ | ~100 | Loss of a methyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. lcms.cz It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like oxazolidinones.

In analytical HPLC, a small amount of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. sielc.com A detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is used to monitor the eluting components. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and purify larger quantities of a compound. nih.govlcms.cz This is a crucial step in obtaining pure this compound for further research or application.

Table 4: Typical HPLC Parameters for Oxazolidinone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (e.g., at 210 nm) or Mass Spectrometer |

| Flow Rate | 0.5 - 2.0 mL/min (analytical); >20 mL/min (preparative) |

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile compounds. nih.govfmach.itnih.govepa.govyoutube.com While many oxazolidinones may have limited volatility, GC can be a suitable method for the analysis of this compound and other more volatile derivatives. researchgate.net

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the components of the vaporized sample are carried through the column by an inert carrier gas (the mobile phase). The components interact with the stationary phase, a liquid or polymer coating on the inside of the column, at different rates, leading to their separation. A detector at the end of the column, often a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the separated components.

GC-MS is a particularly powerful combination, as it provides both the retention time from the GC for identification and the mass spectrum from the MS for structural confirmation. nih.govnih.gov This technique is highly sensitive and can be used to analyze complex mixtures and identify trace impurities. For this compound, GC analysis could be employed for quality control and to monitor its presence in various samples, provided it has sufficient volatility under the analytical conditions. sigmaaldrich.com

Table 5: Typical GC Parameters for Volatile Oxazolidinone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from a low initial temperature to a final temperature (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. This suggests that the solid-state structure of this particular molecule has not been determined or, if determined, the results have not been made publicly available in databases such as the Cambridge Structural Database (CSD).

While data for the target compound is unavailable, the study of related oxazolidinone structures provides insight into the general structural features that could be anticipated for this compound. For instance, crystallographic analyses of various N-acyl-oxazolidin-2-ones, which are widely used as chiral auxiliaries in asymmetric synthesis, have been extensively reported. st-andrews.ac.uk These studies reveal key details about the planarity of the oxazolidinone ring and the conformational preferences of substituents.

Furthermore, the crystal structure of the parent compound, 1,3-oxazolidin-2-one, has been determined, offering a fundamental reference for the core heterocyclic system. nih.gov Research on more complex derivatives, such as 6-acetyl-3,4-dimethyl-5-[(2-oxo-1,3-oxazolidin-3-yl)carbonyl]tetrahydropyridin-2(1H)-one, also demonstrates the utility of X-ray diffraction in assigning the configuration of complex molecules containing an oxazolidinone moiety. researchgate.net

In the absence of experimental data for this compound, any discussion of its solid-state structure, including specific bond parameters or intermolecular interactions, would be purely speculative. The generation of a data table with crystallographic parameters is therefore not possible.

Future Research Directions and Emerging Trends in 3,4 Dimethyl 1,3 Oxazolidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Substituted Oxazolidinones

The development of efficient and sustainable methods for constructing the oxazolidinone core remains a primary focus. Modern methodologies are moving away from classical, often harsh, multi-step procedures towards more streamlined and environmentally benign alternatives.

A significant trend is the utilization of carbon dioxide (CO₂) as a C1 feedstock, which is an abundant, nontoxic, and inexpensive building block. rsc.org Researchers have developed protocols for the fixation of CO₂ with substrates like 2-alkynamides and propargylic amines to assemble oxazolidinone derivatives. rsc.orgorganic-chemistry.org For instance, a mild protocol using a CO₂ balloon in the presence of potassium carbonate has been shown to efficiently produce oxazolidine-2,4-diones from 3-aryl-2-alkynamides. rsc.org Similarly, copper(I) and silver-based catalytic systems can effectively incorporate CO₂ into propargylic amines to yield oxazolidinones under mild conditions. organic-chemistry.org

Microwave-assisted synthesis represents another leap in efficiency, offering dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov A notable example is the one-pot, one-step cyclization-methylation of amino alcohols with dimethyl carbonate, catalyzed by an ionic liquid under microwave irradiation, to produce 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net Other innovative one-pot syntheses have been developed for preparing a variety of oxazolidinone, imidazolidinone, and dioxolanone structures on a gram scale. organic-chemistry.org

Furthermore, novel catalytic reactions are continuously being explored. These include phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes and palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org The reaction of epoxides with isocyanates, catalyzed by systems like aluminium(heteroscorpionate) complexes combined with tetrabutylammonium (B224687) bromide, provides a versatile route to a wide range of oxazolidinones. whiterose.ac.uk

| Methodology | Substrates | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| CO₂ Fixation | 3-Aryl-2-alkynamides | K₂CO₃ | Mild conditions, metal-free | rsc.org |

| CO₂ Fixation | Propargylic amines | Silver or Copper(I) complexes | Excellent yields, mild conditions | organic-chemistry.org |

| Microwave-Assisted Synthesis | Amino alcohols, Dimethyl carbonate | Ionic liquid (TBAC) | One-pot, rapid, efficient | researchgate.net |

| Catalytic Cyclization | Epoxides, Isocyanates | Aluminium(heteroscorpionate) complex | High efficiency, broad scope | whiterose.ac.uk |

| Intramolecular Hydroamidation | Amide alkenes | P₄-base | Good functional group tolerance | organic-chemistry.org |

Exploration of Advanced Catalytic Systems for Enantioselective Oxazolidinone Synthesis

Achieving high enantioselectivity is critical, as the biological activity of oxazolidinones is often dependent on their stereochemistry. Consequently, the exploration of advanced catalytic systems capable of precise stereocontrol is a vibrant area of research.

Recent breakthroughs include the use of chiral bifunctional catalysts. For example, a BINOL-derived chiral bifunctional selenide (B1212193) catalyst has been successfully employed for the catalytic asymmetric bromocyclization of in situ generated carbamic acids from CO₂ and allylamines, yielding chiral 2-oxazolidinone (B127357) products with good enantioselectivities. rsc.org Another approach involves the ruthenium(II)–N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of 2-oxazolones, which provides optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. rsc.org

Palladium catalysis has also proven powerful. Ferrocenyloxazoline palladacycle (FOP) catalysts facilitate the asymmetric cyclization of allylic N-arylsulfonylcarbamates to form 4-vinyloxazolidin-2-ones with very high enantiomeric excess (89–99% ee). acs.org Metal-free catalytic systems are also emerging as a sustainable alternative. Organoiodine(I/III) chemistry, for instance, enables the catalytic enantioselective intermolecular oxyamination of alkenes with high enantioselectivity. organic-chemistry.org Additionally, chiral magnesium phosphate (B84403) catalysts have been used for the highly efficient one-pot synthesis of 1,3-oxazolidines via the enantioselective addition of alcohols to imines, followed by cyclization. acs.org

| Catalytic System | Reaction Type | Achieved Enantioselectivity | Key Features | Reference |

|---|---|---|---|---|

| BINOL-derived chiral selenide | Asymmetric Bromocyclization (CO₂ utilization) | Good | Asymmetric CO₂ utilization | rsc.org |

| Ruthenium(II)–NHC complex | Asymmetric Hydrogenation | Up to 96% ee | High yields, broad substrate scope | rsc.org |

| Ferrocenyloxazoline palladacycles (FOP) | Asymmetric Intramolecular Aminopalladation | 89–99% ee | Catalytic cycle with Pd(II) intermediates | acs.org |

| Chiral Magnesium Phosphate | Enantioselective Addition/Cyclization | Excellent | One-pot synthesis of 1,3-oxazolidines | acs.org |

| Organoiodine(I/III) | Intermolecular Oxyamination | High | Metal-free catalytic system | organic-chemistry.org |

Integration of 3,4-Dimethyl-1,3-oxazolidin-2-one (B6188047) in the Synthesis of Complex Natural Products and Bioactive Molecules

Oxazolidinones, particularly chiral variants like (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, are highly valued as chiral auxiliaries in asymmetric synthesis. ontosight.ai They are instrumental in guiding stereoselective reactions to build complex molecular architectures found in natural products and pharmaceuticals. ontosight.aisigmaaldrich.com

Their utility has been demonstrated in the synthesis of a diverse range of important molecules, including β-lactams, nonproteogenic α-amino acids, and aranorosin (B1665161) antibiotics. sigmaaldrich.com The enantioenriched products derived from oxazolidinone-based methods can be transformed into other valuable structures. For example, the product from a ruthenium-catalyzed asymmetric hydrogenation was used in the formal synthesis of (−)-aurantioclavine. rsc.org

A particularly efficient application is the stereodivergent synthesis of α-hydroxy-β-amino acids, where the epimerization of 4,5-disubstituted oxazolidin-2-ones can be controlled by the nature of the N-substituent to yield either cis or trans products with high diastereoselectivity. researchgate.net An asymmetric aldol (B89426)/Curtius reaction sequence has been developed to rapidly access a range of 4,5-disubstituted oxazolidin-2-ones, culminating in one of the shortest total syntheses of the natural product (−)-cytoxazone. nih.gov This highlights the power of oxazolidinone intermediates in creating complex bioactive molecules efficiently. nih.gov

Deeper Theoretical Understanding of Reactivity, Selectivity, and Mechanistic Complexity

Concurrent with synthetic advancements, there is a growing emphasis on developing a deep theoretical understanding of the mechanisms that govern oxazolidinone-forming reactions. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating complex reaction pathways, rationalizing observed stereoselectivities, and predicting reactivity. acs.orgacs.org

For example, theoretical studies on the organocatalytic cascade reaction between stable sulfur ylides and nitro-olefins to form oxazolidinones have been conducted. acs.orgacs.org These studies showed that the rate- and stereoselectivity-determining step is the initial addition, and they clarified the crucial role of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. acs.orgacs.org Importantly, these calculations revealed that a previously proposed mechanism for a key rearrangement step was kinetically unfavorable due to a high energy barrier, and a more feasible, lower-energy 10-step mechanism was computationally identified and confirmed. acs.org

Mechanistic investigations are also applied to metal-catalyzed reactions. Preliminary studies of a palladium-catalyzed intramolecular aminohydroxylation suggest a mechanism involving an Sₙ2-type attack of water on a high-valent palladium intermediate. organic-chemistry.org This deeper mechanistic insight is crucial for optimizing existing reactions and for the rational design of new, more effective catalytic systems.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design for Novel Oxazolidinone Architectures

The future of oxazolidinone chemistry lies in the powerful synergy between synthetic chemistry and computational design. This integrated approach allows for the rational design of novel oxazolidinone architectures with specific, predetermined properties, moving beyond trial-and-error discovery.

A prime example is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling to design new antibacterial agents. nih.gov By developing a Comparative Molecular Field Analysis (CoMFA) model for a series of (S)-3-Aryl-5-substituted oxazolidinones, researchers could predict the antibacterial activity of new, unsynthesized compounds. nih.gov This model, which showed high predictive power, guided the synthesis of new compounds, two of which exhibited high inhibitory activity that was in good agreement with the theoretical predictions. nih.gov

This synergistic strategy is also being used to tackle specific therapeutic challenges. To improve the treatment of central nervous system (CNS) infections, researchers have designed and synthesized novel oxazolidinone antibiotics with incorporated silicon atoms. nih.gov The design concept was to increase lipophilicity and thereby enhance penetration across the blood-brain barrier (BBB). This approach was successful, with several new compounds demonstrating a significantly higher brain-to-plasma concentration ratio compared to existing drugs like linezolid. nih.gov Computational modeling is also being used to understand the complex interactions and reaction pathways of less common but more sustainable catalysts, such as iron, to make their application in synthesis more predictable and effective. wikipedia.org This fusion of in silico design and practical synthesis accelerates the development of oxazolidinones for a wide range of applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.